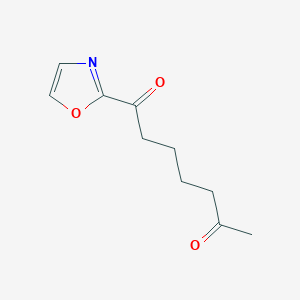

2-(6-Oxoheptanoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

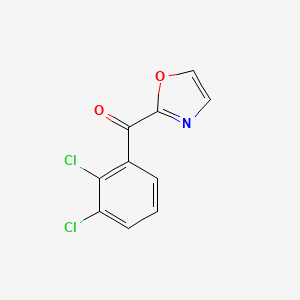

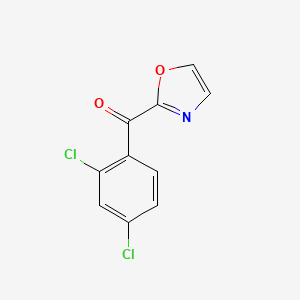

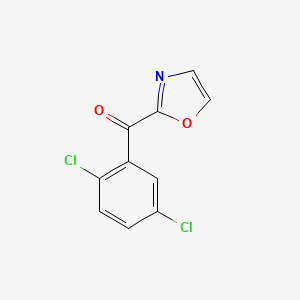

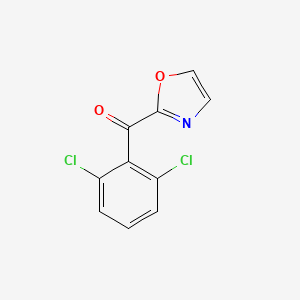

“2-(6-Oxoheptanoyl)oxazole” is a heterocyclic organic compound with the molecular formula C10H13NO3 . It is a member of the oxazole family, which are five-membered rings containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules, including “2-(6-Oxoheptanoyl)oxazole”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The oxazole ring in “2-(6-Oxoheptanoyl)oxazole” contains two unsaturation points in a five-membered ring. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis

Oxazole derivatives, including “2-(6-Oxoheptanoyl)oxazole”, have been used in various chemical reactions . These compounds can engage with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Wissenschaftliche Forschungsanwendungen

Transition Metal Coordination Chemistry

- Coordination Chemistry : Oxazoline ligands, including 2-(6-Oxoheptanoyl)oxazole, have been extensively studied for their application in transition metal-catalyzed asymmetric syntheses. These compounds are versatile, easily synthesized, and have modifiable chiral centers, making them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Anticancer Research

- Oxazole-Based Anticancer Agents : Oxazole compounds are significant targets in anticancer research due to their structural diversity and capacity to interact with various enzymes and receptors. This makes them potent candidates for drug discovery (Chiacchio et al., 2020).

Medicinal Chemistry

- Therapeutic Applications : Oxazole derivatives display a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This makes them valuable in the synthesis of new chemical entities for medicinal applications (Kakkar & Narasimhan, 2019).

- Diverse Biological Activities : Oxazole compounds, due to their ability to bind with enzymes and receptors, show versatile biological activities and are used as medicinal drugs for various diseases (Zhang, Zhao, & Zhou, 2018).

Drug Discovery and Synthesis

- Transition-Metal-Free Synthesis : The development of metal-free methods for synthesizing oxazole heterocycles is crucial, given the toxicity and scarcity of some transition metals. This approach is significant in contemporary drug discovery research (Ibrar et al., 2016).

Photochemical Properties

- Photo-Oxidation Kinetics : The reaction of oxazole and its derivatives with singlet oxygen has been studied, revealing insights into the unique physicochemical properties of oxazole, which are pivotal in both heterocycle chemistry and medicinal applications (Zeinali et al., 2020).

Patent Review

- Oxazole Scaffold in Pharmaceuticals : The oxazole scaffold has seen extensive exploration for the development of new therapeutic agents, showcasing its flexibility and relevance in pharmacological applications (Kaur et al., 2018).

Synthesis and Characterization

- Synthesis of Oxazole Derivatives : Various synthetic methods for creating oxazole derivatives have been explored, contributing to the field of biological chemistry and medicinal science (Fan et al., 2018).

Zukünftige Richtungen

Oxazole and its derivatives, including “2-(6-Oxoheptanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They are being investigated for the advancement of novel compounds which show favorable biological activities . The future directions in this field may involve the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-2-yl)heptane-1,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(12)4-2-3-5-9(13)10-11-6-7-14-10/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAUMJBNQNYVAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642049 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Oxoheptanoyl)oxazole | |

CAS RN |

898759-00-7 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.